![molecular formula C22H16F3NO3 B2813601 N-(4-phenoxyphenyl)-3-[4-(trifluoromethoxy)phenyl]acrylamide CAS No. 882082-52-2](/img/structure/B2813601.png)

N-(4-phenoxyphenyl)-3-[4-(trifluoromethoxy)phenyl]acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

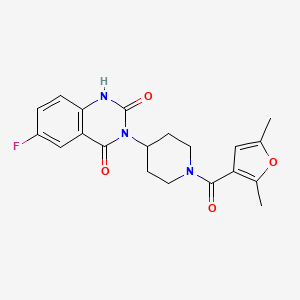

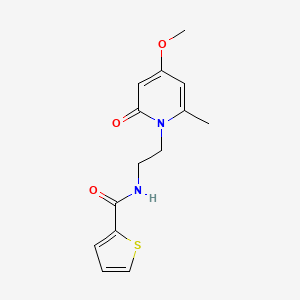

The compound “N-(4-phenoxyphenyl)-3-[4-(trifluoromethoxy)phenyl]acrylamide” is an organic compound containing multiple functional groups. It has a trifluoromethoxy group (-OCF3), which is a type of ether, attached to a phenyl group (a variant of benzene). It also contains an acrylamide group (-CH=CHCONH2), which is a type of amide .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the carbon backbone. The presence of the trifluoromethoxy group could introduce some interesting electronic effects due to the high electronegativity of fluorine .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The acrylamide group could potentially undergo reactions at the carbon-carbon double bond or at the amide group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethoxy group could increase the compound’s stability and resistance to metabolism if it’s a drug .Scientific Research Applications

Chemistry and Biochemistry of Acrylamide

Acrylamide is a reactive molecule used industrially to synthesize polyacrylamide, which has applications as a soil conditioner, in wastewater treatment, and in various other industries. The chemistry, metabolism, and potential health impacts of acrylamide have been extensively studied, highlighting its presence in foods and the need for a better understanding of its formation, distribution, and role in human health (Friedman, 2003).

Acrylamide in Industrial and Laboratory Processes

The review of acrylamide from an industry perspective covers its applications, analytical aspects, formation mechanisms, and efforts to control its presence in products. This encompasses its use in polymers like polyacrylamide for water treatment, processing in pulp and paper, and mining (Taeymans et al., 2004).

Anticancer Research

Cinnamic acid derivatives, which share a functional relationship with acrylamide derivatives in terms of reactive sites, have been studied for their anticancer potentials. These studies reveal the underutilized medicinal potential of such compounds, emphasizing their importance in synthesizing traditional and contemporary antitumor agents (De, Baltas, & Bedos-Belval, 2011).

Acrylamide-based Microgels in Nanotechnology and Drug Delivery

Research into acrylamide-based microgels explores their applications in nanotechnology, drug delivery, sensing, and catalysis due to their responsive behavior to environmental changes. This highlights the versatility of acrylamide derivatives in developing advanced materials for various scientific applications (Begum et al., 2019).

Toxicology and Safety Assessments

The toxicological aspects of acrylamide, including its metabolism, developmental and reproductive effects, genotoxicity, and carcinogenicity, are crucial for understanding its safety in industrial and food applications. Such studies provide a foundation for risk assessments and the development of safer processing methods (Dearfield et al., 1988).

Mechanism of Action

Target of Action

Compounds with similar structures have been used in various reactions, suggesting that this compound may also interact with a wide range of biological targets .

Mode of Action

It’s known that arylthiolate anions can form electron donor–acceptor (eda) complexes with trifluoromethyl phenyl sulfone, which can undergo an intramolecular single electron transfer (set) reaction under visible light irradiation . This suggests that (2E)-N-(4-phenoxyphenyl)-3-[4-(trifluoromethoxy)phenyl]prop-2-enamide might interact with its targets in a similar manner.

Biochemical Pathways

Compounds with similar structures have been used in a variety of reactions, including suzuki-miyaura cross-coupling reactions, palladium-catalyzed direct arylation reactions, and more . These reactions suggest that the compound could potentially affect a wide range of biochemical pathways.

Safety and Hazards

Future Directions

properties

IUPAC Name |

(E)-N-(4-phenoxyphenyl)-3-[4-(trifluoromethoxy)phenyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16F3NO3/c23-22(24,25)29-20-11-6-16(7-12-20)8-15-21(27)26-17-9-13-19(14-10-17)28-18-4-2-1-3-5-18/h1-15H,(H,26,27)/b15-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXUJPRNFHDFOOC-OVCLIPMQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C=CC3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)/C=C/C3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![benzyl 2-[9-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2813521.png)

![1-Phenyl-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea](/img/structure/B2813524.png)

![2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2813527.png)

![7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-thiol](/img/structure/B2813528.png)

![3-[3-[2-(6-Methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-3-oxopropyl]quinazolin-4-one](/img/structure/B2813531.png)